

Introduction: The Strategic Value of Pyrazole-Containing Arylboronic Acids

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Compound of Interest

Compound Name: *[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid*

CAS No.: 1487353-35-4

Cat. No.: B1403882

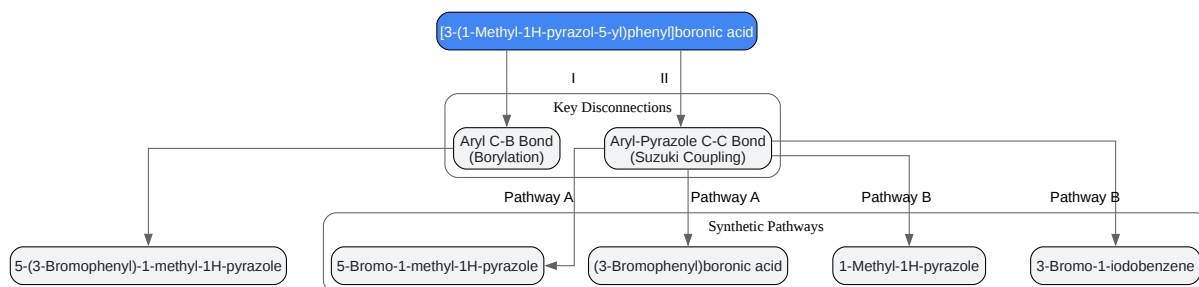
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The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals due to its ability to act as a stable, aromatic, hydrogen-bond donor and acceptor.[3][4] When combined with the synthetic versatility of a boronic acid, the resulting molecule becomes a powerful tool for late-stage functionalization and the construction of novel biaryl and heteroaryl structures.[5] **[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid** (Molecular Formula: C₁₀H₁₁BN₂O₂, Molecular Weight: 202.02) is specifically designed for Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.[1][6][7] This reaction is celebrated for its mild conditions, functional group tolerance, and high yields, making it a cornerstone of modern organic synthesis.[8] This guide will dissect the synthesis of this key intermediate through a logical, step-by-step analysis.

Retrosynthetic Analysis: Deconstructing the Target

A successful synthesis begins with a logical retrosynthetic analysis to identify key bond disconnections and viable starting materials. For **[3-(1-Methyl-1H-pyrazol-5-**

yl)phenyl]boronic acid, the analysis reveals two primary strategic pathways originating from the disconnection of the aryl C-B bond and the pyrazole-aryl C-C bond.



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Caption: Retrosynthetic analysis of the target molecule.

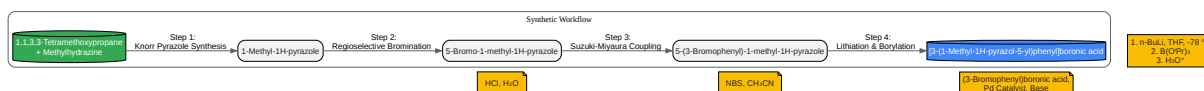
This analysis leads to two convergent and logical synthetic routes:

- Pathway A (Preferred): Construction of the core 1-methyl-5-halopyrazole followed by a Suzuki-Miyaura coupling with a suitable 3-halophenylboronic acid derivative, and a final borylation step.
- Pathway B: Synthesis of 5-(3-halophenyl)-1-methyl-1H-pyrazole followed by conversion of the halo-phenyl group into the boronic acid.

This guide will focus on Pathway A, which is often more robust and modular.

Synthesis Pathway A: Stepwise Construction and Coupling

This pathway builds the molecule sequentially, offering excellent control over each transformation. It involves the formation of the pyrazole ring, its functionalization, coupling to the phenyl ring, and the final installation of the boronic acid group.



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Caption: Workflow for the preferred synthesis pathway (A).

Step 1: Knorr Pyrazole Synthesis of 1-Methyl-1H-pyrazole

The foundational pyrazole ring is efficiently constructed via the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl equivalent with a hydrazine.[9] Using methylhydrazine ensures the direct installation of the required N-methyl group. 1,1,3,3-Tetramethoxypropane serves as a stable and easy-to-handle precursor to malondialdehyde.

Experimental Protocol:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1,3,3-tetramethoxypropane (1.0 equiv) and dilute hydrochloric acid (e.g., 3 M HCl).
- Heat the mixture to 40-50 °C for approximately 1-2 hours to hydrolyze the acetal to malondialdehyde in situ.
- Cool the reaction mixture in an ice bath to 0-5 °C.
- Slowly add methylhydrazine (1.0-1.1 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.

- After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
- Basify the reaction mixture with a strong base (e.g., 50% NaOH solution) to pH > 12, while maintaining cooling.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-pyrazole, which can often be used without further purification.

Step 2: Regioselective Bromination

With the pyrazole core assembled, the next step is to install a handle for the subsequent cross-coupling reaction. Electrophilic bromination of 1-methyl-1H-pyrazole occurs selectively at the C5 position due to the electronic directing effects of the nitrogen atoms. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation.

Experimental Protocol:

- Dissolve 1-methyl-1H-pyrazole (1.0 equiv) in a suitable solvent such as acetonitrile or chloroform in a flask protected from light.
- Cool the solution to 0 °C.
- Add N-Bromosuccinimide (NBS) (1.0-1.05 equiv) portion-wise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.
- Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

- Purify the crude product by silica gel chromatography to afford pure 5-bromo-1-methyl-1H-pyrazole.

Step 3: Suzuki-Miyaura Cross-Coupling

This is the key C-C bond-forming step. The previously synthesized 5-bromo-1-methyl-1H-pyrazole is coupled with a commercially available boronic acid derivative, (3-bromophenyl)boronic acid, using a palladium catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields.^{[8][10]}

Experimental Protocol:

- To a flame-dried Schlenk flask, add 5-bromo-1-methyl-1H-pyrazole (1.0 equiv), (3-bromophenyl)boronic acid (1.1-1.2 equiv), and a base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0-3.0 equiv).
- Add a palladium catalyst/ligand system. A highly effective system is XPhos Pd G2 (1-3 mol%) or $Pd(PPh_3)_4$ (5 mol%).^{[1][10]}
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).^[6]
- Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring for completion by LC-MS.
- Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the residue by column chromatography on silica gel to isolate 5-(3-bromophenyl)-1-methyl-1H-pyrazole.

Step 4: Lithiation and Borylation

The final step is the conversion of the aryl bromide to the target boronic acid. The most common and reliable method is a lithium-halogen exchange at low temperature, followed by quenching the resulting aryllithium species with a boron electrophile like an trialkyl borate.[5]

Experimental Protocol:

- Dissolve 5-(3-bromophenyl)-1-methyl-1H-pyrazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, multi-necked flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi) (1.05-1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
- In the same pot, add triisopropyl borate (B(OⁱPr)₃) or trimethyl borate (B(OMe)₃) (1.5-2.0 equiv) dropwise, again ensuring the temperature remains at -78 °C.
- After addition, allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding saturated aqueous ammonium chloride or dilute HCl.
- Stir vigorously for 1-2 hours to hydrolyze the borate ester to the boronic acid.
- Separate the layers and extract the aqueous phase with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude solid can be purified by trituration with a nonpolar solvent (e.g., hexanes/diethyl ether) or by recrystallization to yield the final product, **[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid**.

Characterization and Data Summary

The identity and purity of the final compound should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹B), mass spectrometry, and melting point

determination.

Property	Value	Source
Chemical Formula	C ₁₀ H ₁₁ BN ₂ O ₂	[7]
Molecular Weight	202.02 g/mol	[7]
CAS Number	1218790-73-6	N/A
Appearance	Typically a white to off-white solid	[11]
SMILES	Cn1nccc1-c2cccc(c2)B(O)O	[7]
InChI Key	VISQEUJMQDFZKE- UHFFFAOYSA-N	[7]

Safety, Handling, and Storage

Safety:

- n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
- Palladium Catalysts: Potentially toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
- Borate Esters: Flammable and irritants.
- Standard laboratory PPE (safety glasses, lab coat, gloves) is required at all times.

Handling and Storage:

- The final boronic acid product is generally stable but can be prone to dehydration to form boroxines.
- It is recommended to store the product under an inert atmosphere in a cool, dry place, such as a desiccator or freezer (-20°C is often recommended for long-term stability).[11]

Conclusion

The synthesis of **[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid** is a multi-step process that relies on a sequence of robust and well-understood organic transformations. The pathway detailed in this guide, centered around a key Suzuki-Miyaura coupling and a final low-temperature borylation, represents an efficient and modular approach to this valuable synthetic intermediate. By carefully controlling reaction conditions and purification procedures, researchers can reliably access this compound, unlocking its potential for innovation in drug discovery and materials science.

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